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DH-376 solubility and stability issues

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Compound of Interest		
Compound Name:	DH-376	
Cat. No.:	B15614741	Get Quote

Technical Support Center: DH-376

Disclaimer: Information available for a compound explicitly named "**DH-376**" is limited. Based on the context of the query, it is highly probable that this is a typographical error and the compound of interest is GC-376, a well-documented antiviral protease inhibitor. The following information is for GC-376.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of GC-376.

Frequently Asked Questions (FAQs)

Q1: What is GC-376?

A1: GC-376 is a dipeptide-based prodrug that acts as a broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses.[1][2] It is the bisulfite adduct of the active aldehyde, GC-373.[3] In aqueous solutions, GC-376 readily converts to GC-373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby blocking viral replication.[4][5]

Q2: What is the primary solvent for dissolving GC-376?

A2: The recommended primary solvent for GC-376 is dimethyl sulfoxide (DMSO).[6] It is soluble in DMSO at a concentration of up to 100 mg/mL.[6]

Q3: Is GC-376 soluble in aqueous solutions?



A3: GC-376 is reported to be insoluble in water.[6] However, it can be prepared in aqueous buffers for experiments, often with the use of co-solvents. It's important to note that GC-376 can form colloids in aqueous media at higher concentrations.[7]

Q4: How should I store GC-376?

A4: Proper storage is crucial to maintain the stability of GC-376.[6]

- Powder: Store at -20°C for long-term storage (up to 3 years).
- Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common solubility and stability issues encountered during experiments with GC-376.



Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media.	The final concentration of GC-376 exceeds its aqueous solubility limit. Rapid dilution from a high-concentration DMSO stock can cause the compound to "crash out".	- Lower the final working concentration of GC-376 Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media or buffer.[1]- Add the GC-376 stock solution dropwise while gently vortexing the media.[1]- Ensure the final DMSO concentration in your experiment is low (ideally ≤0.1%) to minimize toxicity and solubility issues.[1]
Cloudiness or precipitate observed in the stock solution.	The compound may have precipitated out of the DMSO stock due to improper storage (e.g., moisture absorption by DMSO, temperature fluctuations).	- Visually inspect the stock solution before use If a precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to redissolve Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[6]- Prepare fresh stock solutions more frequently.



Inconsistent or lower than expected activity in assays.	The compound may have degraded due to improper storage or handling. The active form, GC-373, may not be stable in certain conditions.	- Ensure proper storage of both the powder and stock solutions as recommended Prepare fresh dilutions from a frozen stock solution for each experiment As GC-376 is a prodrug that converts to the active aldehyde GC-373 in aqueous solutions, be mindful of the stability of the aldehyde in your assay buffer over time. [4]
Difficulty achieving desired concentration in aqueous media for in vivo studies.	GC-376 has poor aqueous solubility.	- For in vivo formulations, cosolvents are often necessary. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH ₂ O has been used.[6] Another option for injection is a solution of 10% ethanol and 90% PEG-400.[8]

Data Presentation

Table 1: Solubility of GC-376

Solvent	Concentration	Notes
DMSO	100 mg/mL	Use fresh, anhydrous DMSO. [6]
Ethanol	100 mg/mL	[6]
Water	Insoluble	[6]

Table 2: Stability of GC-376



Form	Storage Temperature	Duration
Powder	-20°C	3 years[6]
In Solvent (DMSO)	-80°C	1 year[6]
In Solvent (DMSO)	-20°C	1 month[6]

Table 3: Inhibitory Activity of GC-376 against Viral Main Proteases (Mpro)

Virus	IC50 (μM)
Feline Infectious Peritonitis Virus (FIPV)	0.2
Porcine Epidemic Diarrhea Virus (PEDV)	1.11
Transmissible Gastroenteritis Virus (TGEV)	0.15
Murine Hepatitis Virus (MHV)	1.1
Human Coronavirus 229E (229E)	0.15
Bovine Coronavirus (BCV)	0.6

Experimental Protocols

Protocol: In Vitro Mpro Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol is a generalized procedure for determining the inhibitory activity of GC-376 against a viral Mpro.

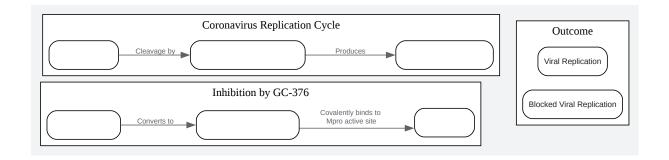
1. Reagent Preparation:

- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA. Store at 4°C.
- Mpro Enzyme: Prepare a working solution of purified recombinant Mpro in assay buffer.
 Keep on ice.
- FRET Substrate: Prepare a stock solution of a fluorogenic Mpro substrate in DMSO. Protect from light.



- GC-376 Stock Solution: Prepare a high-concentration stock solution of GC-376 in DMSO (e.g., 10 mM).
- GC-376 Dilutions: Prepare a serial dilution of the GC-376 stock solution in assay buffer to achieve the desired final concentrations for the assay.
- 2. Assay Procedure: a. In a 96-well black microplate, add the Mpro enzyme to each well. b. Add the serially diluted GC-376 solutions to the wells. Include a DMSO-only control (no inhibitor). c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately place the plate in a fluorescence microplate reader.
- 3. Data Acquisition and Analysis: a. Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate. b. Calculate the rate of the enzymatic reaction for each concentration of GC-376. c. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

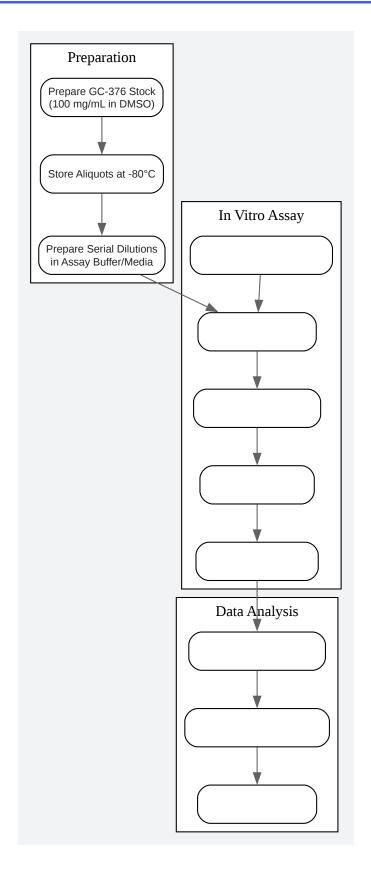
Visualizations



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Caption: Mechanism of action of GC-376 as a coronavirus main protease inhibitor.





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Caption: Experimental workflow for determining the IC₅₀ of GC-376.



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- To cite this document: BenchChem. [DH-376 solubility and stability issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614741#dh-376-solubility-and-stability-issues]

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